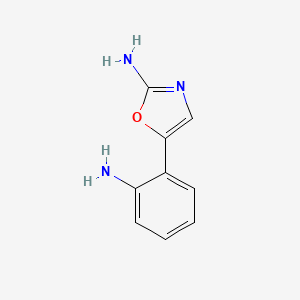![molecular formula C10H10N2O3 B15330305 Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with aldehydes or ketones in the presence of acid catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, alcohols, and bases such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, ethers, esters.
Applications De Recherche Scientifique
Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has shown potential in various scientific research applications:
Medicine: It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties.
Biology: The compound has been used in the study of enzyme inhibition and receptor binding assays.
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves the interaction with specific molecular targets and pathways. For example, in the case of its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is similar to other imidazo[1,5-a]pyridine derivatives, but it has unique structural features that contribute to its distinct biological activities. Some similar compounds include:
Imidazo[1,2-a]pyridine derivatives: These compounds are known for their antituberculosis and antiviral activities.
Indole derivatives: These compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
methyl 6-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-3-7-5-11-9(10(13)15-2)12(7)6-8/h3-6H,1-2H3 |
Clé InChI |
UPZRSHQYGKBVFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN2C(=CN=C2C(=O)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)


![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)


![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
